Cyclantine
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Overview
Description
Cyclantine is a complex organic compound with a unique structure that includes a benzoic acid core, a methyl ester group, and a substituted propylidene amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction times. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid can be used for nitration and sulfonation reactions, respectively.
Major Products
The major products of these reactions include various substituted benzoic acid derivatives, alcohols, and other functionalized aromatic compounds.
Scientific Research Applications
Cyclantine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methyl-, methyl ester: This compound has a similar benzoic acid core but lacks the substituted propylidene amino group.
Benzoic acid, 4-(1-methylethyl)-, methyl ester: This compound has a similar structure but with different substitution patterns on the benzene ring.
Benzoic acid, 2-methoxy-, methyl ester: This compound features a methoxy group instead of the substituted propylidene amino group.
Uniqueness
The uniqueness of benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
91-50-9 |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 2-[[2-methyl-3-(4-propan-2-ylphenyl)propylidene]amino]benzoate |
InChI |
InChI=1S/C21H25NO2/c1-15(2)18-11-9-17(10-12-18)13-16(3)14-22-20-8-6-5-7-19(20)21(23)24-4/h5-12,14-16H,13H2,1-4H3 |
InChI Key |
GPMKWOCILXNQON-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC |
Key on ui other cas no. |
91-50-9 |
Pictograms |
Irritant |
Synonyms |
cyclamen aldehyde methyl anthranilate methyl N-(3-p-isopropylphenyl)-(2-methylpropylidene)anthranilate |
Origin of Product |
United States |
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